molecular formula C25H22N2O3 B2871895 N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1358311-57-5

N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No. B2871895
M. Wt: 398.462
InChI Key: STJTXDJFKSTUOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the specific reactions used to introduce each functional group and the order in which they are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would give the molecule a certain degree of rigidity, while the sulfonyl and phenyl groups could participate in various interactions with other molecules. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfonyl group could be involved in condensation reactions. A detailed analysis of the compound’s reactivity would require experimental data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in water, while the aromatic rings could increase its stability. Detailed analysis of the compound’s properties would require experimental data .

Scientific Research Applications

Antibacterial Potential

The compound is explored in the context of its antibacterial properties, particularly through the synthesis of various derivatives. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized to evaluate their antibacterial potentials. These compounds, including structures similar to the specified chemical, have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, demonstrating their potential as antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition and Anti-enzymatic Potential

The antibacterial and anti-enzymatic potentials of N-substituted derivatives were investigated, revealing certain compounds as good inhibitors of gram-negative bacterial strains. These studies extend the application of such compounds in the realm of enzyme inhibition, providing a basis for developing therapeutic agents targeting specific enzymatic pathways (Nafeesa et al., 2017).

Antitumor Activity

Research into the antitumor activities of novel isoxazole compounds, including intermediates structurally related to the compound , has shown promising results. Some derivatives exhibited better anti-tumor activities, suggesting the compound's potential framework for developing new antitumor agents (Hao-fei, 2011).

Alzheimer’s Disease Treatment Potential

Derivatives of the compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease, highlighting the compound's potential utility in neurodegenerative disease treatment. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment strategies (Rehman et al., 2018).

Anticonvulsant Agents

Further investigations into heterocyclic compounds containing a sulfonamide moiety, including those structurally akin to the mentioned compound, have led to the synthesis of derivatives with anticonvulsant activity. This opens another therapeutic avenue, showcasing the compound's relevance in developing treatments for seizure disorders (Farag et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. Detailed safety information would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, and investigating its biological activity. This could involve a variety of experimental techniques, including synthetic organic chemistry, spectroscopy, and bioassays .

properties

IUPAC Name

methyl 8-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJTXDJFKSTUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate

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